molecular formula C13H12O9 B190713 Caftaric acid CAS No. 67879-58-7

Caftaric acid

Cat. No.: B190713
CAS No.: 67879-58-7
M. Wt: 312.23 g/mol
InChI Key: SWGKAHCIOQPKFW-JTNORFRNSA-N
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Mechanism of Action

Target of Action

Caftaric acid, also known as cafeoyltartaric acid, is a molecule formed by linking caffeic acid and tartaric acid through an ester moiety . It exhibits several bioactivities, including anticholinesterase, antioxidant, anti-inflammatory, antidiuretic, antiapoptotic, and antiradical activities . The primary targets of this compound are the peroxyl radicals .

Mode of Action

This compound interacts with its targets, the peroxyl radicals, through a radical scavenging mechanism . It has good HOO˙ radical scavenging activity in water at physiological pH . The HOO˙ radical scavenging activity follows the formal hydrogen transfer mechanism in lipid media, whereas in water at physiological pH both the single electron transfer and hydrogen transfer mechanisms of the trianion state make contributions .

Biochemical Pathways

This compound and its derivatives are first synthesized in plants through the shikimic acid pathway . In this pathway, phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives .

Pharmacokinetics

It has been found that this compound has a good bioavailability when fed in rats . Intact trans-caftaric acid was detected in rat plasma along with its O-methylated derivative trans-fertaric acid .

Result of Action

The action of this compound results in a decrease in inflammation and oxidative stress . It significantly increases SOD (93%), CAT (92%), and GSH (90%) while decreasing iNOS (97%), IL-6 (90%), TGF 1-β (83%), and TNF-α (96%) compared to the diseased .

Action Environment

The action of this compound is influenced by the environment. It has good HOO˙ radical scavenging activity in water at physiological pH, but it is only a weak antioxidant in lipid media . In the aqueous physiological environments, this compound exhibits faster HOO˙ radical scavenging activity than the well-known antioxidants Trolox, ascorbic acid, resveratrol, cannabidiolic acid, cannabidiol, syringic acid, and 5-O-methylnorbergenin .

Biochemical Analysis

Biochemical Properties

Caftaric acid plays a significant role in biochemical reactions due to its antioxidant and anti-inflammatory properties . It interacts with various enzymes and proteins, including polyphenol oxidase (PPO) and glutathione . The interaction with PPO leads to the formation of grape reaction product (2-S glutathionyl this compound), which is an oxidation compound . This interaction is crucial in estimating the oxidation levels in wines . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Cellular Effects

This compound exerts multiple effects on various cell types and cellular processes. It has been shown to ameliorate oxidative stress and inflammation in bladder cells, particularly in conditions such as interstitial cystitis . This compound significantly increases the levels of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), while decreasing pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), transforming growth factor-beta (TGF-β), and tumor necrosis factor-alpha (TNF-α) . These effects highlight its role in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits enzymes like α-glucosidase through binding interactions and fluorescence quenching . The inhibition is influenced by the acidic pH and the binding interactions between this compound and the enzyme . Additionally, this compound’s antioxidant activity is mediated through its ability to scavenge peroxyl radicals, particularly in aqueous physiological environments . This activity is facilitated by mechanisms such as formal hydrogen transfer and single electron transfer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by factors such as pH and temperature . This compound exhibits significant antioxidant activity in water at physiological pH, but its activity decreases in lipid media . Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory properties over extended periods, contributing to its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that oral administration of this compound at doses of 20, 40, and 60 mg/kg significantly decreases inflammation and oxidative stress in rats . Higher doses of this compound have been associated with increased antioxidant enzyme levels and decreased pro-inflammatory markers

Metabolic Pathways

This compound is involved in various metabolic pathways, including the shikimic acid pathway, where it is synthesized from phenylalanine . It interacts with enzymes such as polyphenol oxidase and glutathione, contributing to its antioxidant properties . The metabolic pathways of this compound also involve its conversion to other derivatives, such as trans-fertaric acid, which is detected in rat plasma .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its bioavailability is relatively high, as evidenced by its detection in rat plasma after oral administration . The distribution of this compound within tissues is influenced by its interactions with cellular transport mechanisms and its ability to cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cellular organelles where it exerts its antioxidant effects . Its activity is influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell . The localization of this compound within subcellular structures is crucial for its role in modulating cellular oxidative stress and inflammation .

Chemical Reactions Analysis

Types of Reactions: Caftaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Caffeic acid
  • Chicoric acid
  • Cynarin
  • Ferulic acid
  • Coumaric acid

Caftaric acid stands out due to its specific applications in the wine industry and its potent antioxidant properties in physiological environments.

Properties

IUPAC Name

(2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGKAHCIOQPKFW-JTNORFRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036866
Record name Caftaric acid
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Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Caftaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

618.2 °C at 760 mmHg
Record name Caftaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67879-58-7
Record name Caftaric acid
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Record name Caftaric acid
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Record name Caftaric acid
Source EPA DSSTox
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Record name Butanedioic acid, 2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxy-, (2R,3R)
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Record name CAFTARIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name Caftaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 °C
Record name Caftaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013680
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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